The compound [(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride is a complex organic molecule that belongs to the class of oxadiazoles and amines. Its structure features a cyclopropyl group and an oxolane moiety, which contribute to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and as a research tool in various scientific fields.
The compound is classified under the following categories:
The synthesis of [(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the search results, general methods for synthesizing oxadiazole-containing compounds often include:
The synthesis may require specific reagents such as cyclopropyl halides and oxirane derivatives to facilitate the formation of the desired functional groups. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.
The molecular structure of [(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride can be represented using various structural notations:
Nc1nc(no1)C2CC(C2)C(C(C)(C)N)O
1S/C8H13N3O2/c9-6(10)4-1-2-5(3-4)8(12)11(7(6)13)14/h4H,1-3H2,(H2,9,10)(H2,11,12)
The compound's molecular weight is approximately 173.21 g/mol. The presence of nitrogen atoms in the oxadiazole ring contributes to its potential biological activity.
Chemical reactions involving this compound would likely include:
Reactions should be conducted under controlled conditions to avoid decomposition or unwanted side reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming product identity.
The mechanism of action for compounds like [(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride often involves interaction with biological targets such as enzymes or receptors. The specific interactions depend on the structural features of the molecule:
Quantitative data regarding binding affinities or biological effects would require empirical studies and are not provided in the current literature.
The physical properties of this compound include:
Chemical properties include:
Relevant data on melting points or boiling points were not available in the search results but would typically be determined experimentally.
The compound has potential applications in various scientific fields:
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.: